4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid
Description
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is a nitro-substituted pyrazole derivative linked to a butanoic acid moiety. Its structure features a pyrazole ring with methyl groups at positions 3 and 5, a nitro group at position 4, and a butanoic acid chain at position 1 (Figure 1).
Properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-9(12(15)16)7(2)11(10-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDHPPYUAMLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with a butanoic acid ester in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions, where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amino-substituted pyrazole.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds derived from pyrazoles have been extensively studied for their antibacterial and antifungal properties. Research indicates that 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of specific pathways that lead to inflammation .
- Cancer Research : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The specific mechanisms are still under investigation, but the compound's ability to interact with cellular pathways offers promise in oncological applications .
Material Science Applications
- Polymer Synthesis : The unique structure of this compound allows it to act as a monomer or co-monomer in polymerization processes. This can lead to the development of novel polymers with tailored properties for specific applications such as coatings or adhesives .
- Ligands in Coordination Chemistry : The compound can serve as a ligand in coordination complexes with transition metals. This application is particularly relevant in catalysis and materials design, where metal-organic frameworks (MOFs) are utilized for gas storage and separation technologies .
Case Study 1: Antibacterial Activity
A study conducted on various pyrazole derivatives demonstrated that substituents on the pyrazole ring significantly influence antibacterial efficacy. The presence of the nitro group in this compound enhances its interaction with bacterial enzymes, leading to increased potency against resistant strains of bacteria.
Case Study 2: Polymer Development
Research on the polymerization of this compound has shown that it can be incorporated into polyurethanes to improve thermal stability and mechanical properties. These polymers were tested for use in high-performance coatings and showed superior resistance to environmental degradation compared to traditional formulations.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in the Butanoic Acid Family
The compound shares structural similarities with synthetic auxin herbicides, particularly phenoxybutanoic acids such as 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) . These analogues feature a phenoxy group instead of a pyrazole ring but retain the butanoic acid chain (Table 1).
Table 1: Structural and Functional Comparison
Key Differences:
Core Heterocycle vs. This difference may alter solubility, stability, and receptor interactions.
Substituent Effects :
- The nitro group in the target compound is a strong electron-withdrawing group, likely increasing acidity (pKa) compared to the electron-donating chloro and methyl groups in MCPB/2,4-DB.
- Steric hindrance from the 3,5-dimethyl groups on the pyrazole may reduce conformational flexibility, impacting binding to biological targets.
Physicochemical Properties
- Acidity : The carboxylic acid group (common to all compounds) confers water solubility at physiological pH. However, the nitro group in the target compound may lower the pKa of the carboxylic acid, enhancing ionization and solubility relative to MCPB/2,4-DB.
- Thermal Stability: Nitro groups can destabilize compounds under high temperatures or UV exposure, whereas chlorophenoxy derivatives (MCPB/2,4-DB) are more environmentally persistent .
Crystallographic Insights
However, the SHELXL program is widely used for refining small-molecule structures, including nitroheterocycles. Comparative studies of similar compounds refined with SHELXL reveal that nitro groups often participate in hydrogen-bonding networks, which could influence crystal packing and stability.
Biological Activity
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C11H14N4O4, with a molecular weight of 278.25 g/mol. The structure includes a butanoic acid moiety linked to a pyrazole ring substituted with methyl and nitro groups.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds structurally related to this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated that these compounds could inhibit bacterial growth effectively at concentrations around 40 µg/mL .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines. For example, derivatives with similar structural features to this compound were tested against A549 lung cancer cells and exhibited significant cytotoxic effects .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration | Inhibition (%) |
|---|---|---|---|
| Anti-inflammatory | Cytokines (TNF-α) | 10 µM | Up to 85% |
| Antimicrobial | E. coli | 40 µg/mL | Significant |
| Anticancer | A549 cells | Varies | Significant |
Case Study 1: Anti-inflammatory Effects
In a controlled study investigating the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds similar to this compound significantly reduced edema in animal models when administered at therapeutic doses. The study concluded that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that specific modifications in the chemical structure enhanced their efficacy against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrazole scaffold.
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
A typical synthesis involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by nitration and hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by alkaline hydrolysis to yield the carboxylic acid group . Key optimizations include:
- Temperature control : Reflux in polar aprotic solvents (e.g., n-butanol) ensures complete cyclization .
- Nitration conditions : Use nitric acid/sulfuric acid mixtures at 0–5°C to minimize byproducts from over-nitration .
- Hydrolysis : NaOH (10 wt%) at room temperature avoids decarboxylation while cleaving ester groups .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for nitro-substituted pyrazoles be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. To resolve discrepancies:
- Multi-technique validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR and IR spectroscopy .
- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., B3LYP/6-31G* level) to identify dominant tautomers or conformers .
- Variable-temperature NMR : Detect rotational barriers or proton exchange processes affecting spectral resolution .
Basic: What functionalization strategies modify the pyrazole core to tune physicochemical properties?
Methodological Answer:
Common strategies include:
- Electrophilic substitution : Nitration or halogenation at the 4-position, guided by directing effects of methyl groups .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at vacant positions .
- Side-chain modification : Esterification/amidation of the butanoic acid group to alter solubility or bioavailability .
Advanced: How do computational methods (e.g., DFT) predict regioselectivity in electrophilic attacks on the pyrazole ring?
Methodological Answer:
DFT calculations (e.g., Gaussian09 with B3LYP functional) map electrostatic potential surfaces and Fukui indices to identify electron-rich sites. For example:
- Nitro group effects : The electron-withdrawing nitro group deactivates adjacent positions, directing electrophiles to meta positions relative to nitro .
- Steric maps : Methyl groups at 3,5-positions create steric hindrance, favoring reactions at less hindered sites .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit pH-dependent solubility of the carboxylic acid group .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates nitro-pyrazole derivatives from polar byproducts .
- Acid-base extraction : Adjust pH to 5–6 to precipitate the acid while removing unreacted precursors .
Advanced: What mechanistic insights explain unexpected byproducts during nitration of dimethylpyrazole precursors?
Methodological Answer:
Byproducts often stem from:
- Over-nitration : Excess nitric acid or elevated temperatures lead to dinitro derivatives. Controlled addition at 0°C mitigates this .
- Oxidative decomposition : Nitro groups may oxidize methyl substituents to carboxylic acids under harsh conditions. Use shorter reaction times (<2 hrs) .
- Regiochemical competition : Competing nitration at C-4 vs. C-5 positions can occur; steric effects from methyl groups favor C-4 substitution .
Basic: How does the nitro group influence the compound’s acidity and solubility profile?
Methodological Answer:
- Acidity : The nitro group’s electron-withdrawing effect lowers the pKa of the butanoic acid (≈2.5–3.5 vs. ≈4.5 for non-nitro analogs). Titration with NaOH confirms this .
- Solubility : Nitro groups reduce water solubility but enhance solubility in polar aprotic solvents (e.g., DMSO). LogP calculations (e.g., ChemAxon) predict partitioning behavior .
Advanced: How are solvent effects and protonation states accounted for in DFT-based spectral simulations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
